molecular formula C14H8Cl2O3 B2989942 4-Chloro-2-formylphenyl 2-chlorobenzoate CAS No. 431907-03-8

4-Chloro-2-formylphenyl 2-chlorobenzoate

Cat. No.: B2989942
CAS No.: 431907-03-8
M. Wt: 295.12
InChI Key: WXADVAHLJNHRBA-UHFFFAOYSA-N
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Description

4-Chloro-2-formylphenyl 2-chlorobenzoate is an organic compound with the molecular formula C14H8Cl2O3 It is a derivative of benzoic acid and is characterized by the presence of both a formyl group and a chloro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-formylphenyl 2-chlorobenzoate typically involves the esterification of 4-chloro-2-formylphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-formylphenyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloro-2-carboxyphenyl 2-chlorobenzoate.

    Reduction: 4-Chloro-2-hydroxymethylphenyl 2-chlorobenzoate.

    Substitution: 4-Amino-2-formylphenyl 2-chlorobenzoate or 4-Thio-2-formylphenyl 2-chlorobenzoate.

Scientific Research Applications

4-Chloro-2-formylphenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe to investigate biological pathways involving formyl and chloro groups.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-formylphenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The chloro substituents can enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby increasing its potency and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-formylphenyl benzoate: Similar structure but lacks the additional chloro substituent on the benzoate ring.

    2-Chloro-4-formylphenyl benzoate: Similar structure but with the formyl and chloro groups in different positions.

    4-Formylphenyl 2-chlorobenzoate: Similar structure but lacks the chloro substituent on the phenyl ring.

Uniqueness

4-Chloro-2-formylphenyl 2-chlorobenzoate is unique due to the presence of both a formyl group and a chloro substituent on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(4-chloro-2-formylphenyl) 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O3/c15-10-5-6-13(9(7-10)8-17)19-14(18)11-3-1-2-4-12(11)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXADVAHLJNHRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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